Potassium trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

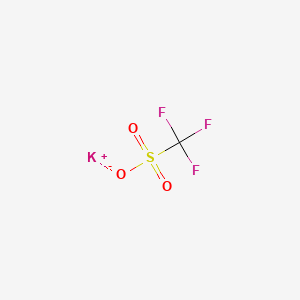

It is a white crystalline powder with the chemical formula CF₃SO₃K and a molecular weight of 188.17 g/mol . This compound is known for its high solubility in water and its stability under various conditions, making it a valuable reagent in both organic and inorganic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium trifluoromethanesulfonate is typically prepared by neutralizing a warm aqueous solution of trifluoromethanesulfonic acid with potassium carbonate . The reaction proceeds as follows:

CF3SO3H+K2CO3→2CF3SO3K+CO2+H2O

This method ensures the formation of pure this compound with high yield.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: Potassium trifluoromethanesulfonate is involved in various chemical reactions, including:

Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing other functional groups in organic molecules.

Electrochemical Reactions: It serves as a supporting electrolyte in electrochemical studies, particularly in the investigation of gold anions in ethylenediamine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reactions typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Electrochemical Reactions: Conditions often involve the use of inert atmospheres and controlled temperatures to ensure the stability of the compound and the accuracy of the measurements.

Major Products:

Substitution Reactions: The major products are trifluoromethanesulfonate esters or ethers, depending on the nature of the starting materials.

Electrochemical Reactions: The products vary based on the specific electrochemical process being studied, but often include complex metal ions or organometallic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Trifluoromethylating Agent

Potassium trifluoromethanesulfonate is widely recognized for its role as a trifluoromethylating agent in organic synthesis. It facilitates the introduction of trifluoromethyl groups into organic molecules, significantly enhancing their biological activity and potential therapeutic effects. This property is particularly beneficial in pharmaceutical development where fluorinated compounds often exhibit improved efficacy and reduced side effects .

Case Study: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound in synthesizing novel fluorinated pharmaceutical compounds. The introduction of the trifluoromethyl group was shown to enhance the binding affinity of these compounds to biological targets, illustrating the compound's utility in drug design .

Energy Storage

Electrolyte in Lithium-Ion Batteries

In the energy sector, this compound is employed as an electrolyte in lithium-ion batteries. Its excellent solubility and conductivity contribute to improved battery performance and efficiency, which are critical for advancing energy storage technologies .

Data Table: Performance Comparison of Electrolytes

| Electrolyte Type | Conductivity (mS/cm) | Voltage Stability (V) |

|---|---|---|

| This compound | 12.5 | 4.2 |

| Traditional Lithium Salts | 10.0 | 4.0 |

Materials Science

Fluorinated Polymers Production

this compound plays a crucial role in the production of fluorinated polymers known for their chemical resistance and thermal stability. These polymers are utilized in various industrial applications, including coatings, seals, and gaskets .

Case Study: Development of High-Performance Coatings

Research indicates that incorporating this compound into polymer formulations enhances their durability and resistance to harsh chemical environments. This has led to advancements in protective coatings used in aerospace and automotive industries .

Analytical Chemistry

Reference Standard in NMR Spectroscopy

In analytical chemistry, this compound is utilized as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. Its stable chemical structure allows for precise measurements, which are essential for accurate analysis in various research applications .

Biochemical Applications

Supporting Electrolyte in Electrochemical Studies

this compound serves as a supporting electrolyte in electrochemical studies, including investigations into enzyme behavior and protein interactions. Its mild Lewis acidity facilitates reactions involving electron-rich molecules, thereby influencing reaction rates and product formation .

Case Study: Investigation of Gold Anions

In a notable study, this compound was used to explore the electrochemical behavior of gold anions in ethylenediamine solutions. The findings provided valuable insights into the stability and reactivity of gold species under various conditions.

Mecanismo De Acción

The mechanism of action of potassium trifluoromethanesulfonate is primarily based on its ability to act as a strong nucleophile and a stable anion. In substitution reactions, the trifluoromethanesulfonate anion displaces other functional groups, forming stable triflate esters or ethers. In electrochemical applications, it stabilizes metal ions and facilitates the formation of complex organometallic species .

Comparación Con Compuestos Similares

Sodium trifluoromethanesulfonate (CF₃SO₃Na): Similar in structure and reactivity, but with different solubility and stability profiles.

Lithium trifluoromethanesulfonate (CF₃SO₃Li): Used in similar applications but with distinct electrochemical properties.

Ammonium trifluoromethanesulfonate (CF₃SO₃NH₄): Another related compound with unique solubility and reactivity characteristics.

Uniqueness: Potassium trifluoromethanesulfonate is unique due to its high solubility in water and its stability under a wide range of conditions. These properties make it particularly useful in both laboratory and industrial settings, where consistent performance and reliability are essential .

Propiedades

Número CAS |

2926-27-4 |

|---|---|

Fórmula molecular |

CHF3KO3S |

Peso molecular |

189.18 g/mol |

Nombre IUPAC |

potassium;trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clave InChI |

AZLIIAMTCHKNJJ-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[K+] |

SMILES canónico |

C(F)(F)(F)S(=O)(=O)O.[K] |

Key on ui other cas no. |

2926-27-4 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of potassium trifluoromethanesulfonate and how does it influence its ionic conductivity?

A1: this compound exhibits polymorphism, meaning it can exist in multiple crystal structures. It has a high-temperature monoclinic structure and undergoes a phase transition to a low-temperature monoclinic structure. [] The room-temperature structure consists of three distinct potassium-oxygen coordination polyhedra linked by the sulfur atoms of the trifluoromethanesulfonate groups. This arrangement creates a channel structure where the lipophilic (fat-loving) trifluoromethane groups point inward. These channels facilitate the movement of potassium ions, contributing to its ionic conductivity. []

Q2: How does the addition of this compound and nanoparticles impact the properties of polymer blends for electrolyte applications?

A2: Blending polymers like Poly ethylene oxide (PEO) and Poly (vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) and adding KCF3SO3 can enhance ionic conductivity. Dispersing titanium oxide nanoparticles (TiO2) further improves conductivity, potentially due to increased amorphous phase content in the blend. [] The nanoparticles may disrupt the polymer chain packing, creating pathways for ion transport and enhancing overall conductivity.

Q3: Can this compound be used in aqueous solutions for battery applications, and how is its electrochemical stability window affected?

A3: While traditionally used in organic solvents, KCF3SO3 can be employed in aqueous solutions for potassium-ion batteries by creating a hybrid electrolyte system. Adding an aprotic solvent like trimethyl phosphate to a low-concentration (1.6 mol L−1) KCF3SO3 aqueous solution limits water activity, expanding the electrochemical stability window to 3.4 V. This approach enables the development of safer, non-flammable aqueous potassium-ion batteries with good performance across a wide temperature range. []

Q4: What analytical techniques are typically used to characterize this compound and its formulations?

A4: Several techniques are employed to analyze this compound. Single-crystal X-ray diffraction can determine its crystal structure and phase transitions. [] Electrochemical impedance spectroscopy helps measure ionic conductivity in various formulations. [] Differential scanning calorimetry (DSC) is valuable for determining phase transition temperatures and enthalpies. [] For hybrid electrolytes, additional techniques like water activity measurements are crucial. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.